molecular formula C12H16 B1317563 5-(3-Methylphenyl)-1-pentene CAS No. 51125-15-6

5-(3-Methylphenyl)-1-pentene

Cat. No.: B1317563
CAS No.: 51125-15-6
M. Wt: 160.25 g/mol
InChI Key: HEFLAPWVCUEOGS-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-1-pentene is an organic compound characterized by a pentene chain substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-1-pentene typically involves the alkylation of 3-methylphenyl derivatives with pentene precursors. One common method is the Friedel-Crafts alkylation, where 3-methylphenyl is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or supported metal catalysts can be used to enhance the reaction rate and selectivity. The process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-1-pentene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond in the pentene chain can be achieved using catalysts such as palladium on carbon, resulting in the formation of 5-(3-Methylphenyl)pentane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3-Methylphenyl)-1-pentanol, 5-(3-Methylphenyl)-1-pentanone, or 5-(3-Methylphenyl)pentanoic acid.

    Reduction: 5-(3-Methylphenyl)pentane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-1-pentene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1-pentene: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.

    5-(4-Methylphenyl)-1-pentene: The methyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

    5-(3-Methylphenyl)-2-pentene: The position of the double bond in the pentene chain is different, leading to variations in reactivity.

Uniqueness

5-(3-Methylphenyl)-1-pentene is unique due to the specific positioning of the methyl group on the phenyl ring and the double bond in the pentene chain. These structural features influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-methyl-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3,6-7,9-10H,1,4-5,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFLAPWVCUEOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539232
Record name 1-Methyl-3-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51125-15-6
Record name 1-Methyl-3-(pent-4-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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